2-Chloro-2-(3-chlorophenyl)acetic acid 2-Chloro-2-(3-chlorophenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1368465-26-2
VCID: VC8459760
InChI: InChI=1S/C8H6Cl2O2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,(H,11,12)
SMILES: C1=CC(=CC(=C1)Cl)C(C(=O)O)Cl
Molecular Formula: C8H6Cl2O2
Molecular Weight: 205.03 g/mol

2-Chloro-2-(3-chlorophenyl)acetic acid

CAS No.: 1368465-26-2

Cat. No.: VC8459760

Molecular Formula: C8H6Cl2O2

Molecular Weight: 205.03 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-2-(3-chlorophenyl)acetic acid - 1368465-26-2

Specification

CAS No. 1368465-26-2
Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
IUPAC Name 2-chloro-2-(3-chlorophenyl)acetic acid
Standard InChI InChI=1S/C8H6Cl2O2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,(H,11,12)
Standard InChI Key KTDVGGSTOFEZKZ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C(C(=O)O)Cl
Canonical SMILES C1=CC(=CC(=C1)Cl)C(C(=O)O)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-chloro-2-(3-chlorophenyl)acetic acid, reflects its substitution pattern: a chlorine atom at the alpha-carbon of the acetic acid chain and a second chlorine at the meta position of the aromatic ring . The SMILES notation \text{C1=CC(=CC(=C1)Cl)C(C(=O)O)Cl and InChIKey KTDVGGSTOFEZKZ-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Table 1: Key Computed Molecular Properties

PropertyValueSource
Molecular Weight205.03 g/molPubChem
XLogP3 (Partition Coefficient)2.7PubChem
Hydrogen Bond Donors1 (carboxylic acid -OH)PubChem
Hydrogen Bond Acceptors2 (carboxylic acid O atoms)PubChem
Rotatable Bonds2 (C-Cl and C-COOH bonds)PubChem
Exact Mass203.9744848 DaPubChem

Stereochemical Considerations

The molecule’s planar aromatic ring and tetrahedral alpha-carbon create a rigid yet polar structure. Density functional theory (DFT) simulations predict intramolecular hydrogen bonding between the carboxylic acid proton and the ortho-chlorine, potentially stabilizing the conformation .

Physicochemical Properties

Solubility and Reactivity

With an XLogP3 value of 2.7, the compound is moderately lipophilic, favoring organic solvents like dichloromethane or ethyl acetate over water . The carboxylic acid group confers acidity (pKa2.53.0\text{p}K_a \approx 2.5–3.0), enabling salt formation under basic conditions. Halogen substituents enhance electrophilicity, making the compound reactive toward nucleophiles such as amines or thiols .

Spectroscopic Signatures

While experimental spectral data (e.g., NMR, IR) are unavailable in public databases, computational predictions suggest:

  • 1H^1\text{H} NMR: A downfield-shifted singlet for the acidic proton (~12 ppm) and aromatic protons as a multiplet (7.2–7.6 ppm) .

  • IR: Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and 750 cm1^{-1} (C-Cl stretch) .

Synthetic Pathways

Reported Methods

  • Chlorination: Introducing chlorine at the phenyl ring’s 3-position.

  • Carbonylation: Reaction with CO in the presence of cobalt acetate/nitrate catalysts .

Table 2: Hypothetical Synthesis Conditions

ParameterValue
CatalystCobalt acetate/nitrate
Solventn-Butanol
Temperature40°C
Pressure0.3–0.5 MPa CO
Reaction Time12–24 hours

Challenges and Optimization

Steric hindrance from the 3-chloro substituent may reduce reaction yields compared to para-substituted analogs. Purification via acid-base extraction (pH adjustment to 3) and recrystallization could isolate the product .

QuantityPriceAvailability
50 mg$2482–3 weeks
1 g$9872–3 weeks

Predicted Analytical Data

Collision Cross Section (CCS)

Ion mobility spectrometry predictions for adducts are as follows :

Table 4: Predicted CCS Values

Adductm/zCCS (Ų)
[M+H]+^+204.98177136.5
[M+Na]+^+226.96371150.3
[M-H]^-202.96721137.7

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